Quinazolin-4-yl-o-tolyl-amine
Description
Properties
IUPAC Name |
N-(2-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-11-6-2-4-8-13(11)18-15-12-7-3-5-9-14(12)16-10-17-15/h2-10H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWYLLUFLOPSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilamide with o-Tolyl Aldehyde Derivatives
A foundational approach involves cyclocondensation reactions between anthranilamide and aldehydes bearing the o-tolyl group. This method leverages iodine-catalyzed oxidative cyclization in ethanol under reflux conditions. For example, 2-(4-methylphenyl)quinazolin-4(3H)-one (a precursor) is synthesized by reacting anthranilamide with p-tolualdehyde in the presence of iodine. Subsequent chlorination using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) yields the 4-chloroquinazoline intermediate, which undergoes nucleophilic substitution with o-toluidine to form the target compound.
Key Conditions :
-
Anthranilamide (5 mmol), o-tolualdehyde (5.5 mmol), iodine (5.5 mmol) in ethanol (20 mL), refluxed for 5–7 hours.
-
Chlorination : POCl₃ (5 mmol) in DMF, refluxed for 2 hours.
-
Amination : 4-chloroquinazoline intermediate reacted with o-toluidine in isopropanol under reflux for 2 hours.
Yield : 77–84% for intermediate quinazolinones; 70–75% for final amination.
Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Quinazolines
A transition-metal-free method employs the SNAr reaction between ortho-fluorobenzamides and o-tolylamine. This approach, reported by Xu et al., uses potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 135°C to facilitate C–N bond formation. The ortho-fluorobenzamide reacts with o-tolylamine, followed by intramolecular cyclization to yield this compound.
Key Conditions :
Direct Amination of 4-Chloroquinazoline Derivatives
A widely adopted industrial method involves aminating 4-chloroquinazoline with o-toluidine. The chlorinated intermediate is synthesized via POCl₃ treatment of quinazolin-4(3H)-one, followed by displacement with o-toluidine in a polar aprotic solvent.
Key Conditions :
-
Quinazolin-4(3H)-one (2 mmol) reacted with POCl₃ (5 mmol) in DMF at 100°C for 2 hours.
-
Amination : 4-chloroquinazoline (1 mmol), o-toluidine (1.2 mmol) in isopropanol, refluxed for 2 hours.
Yield : 70–80% for chlorination; 75–82% for amination.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst/Reagent | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Reflux in ethanol, POCl₃ in DMF | Iodine, POCl₃ | 70–75% | Scalable, high regioselectivity | Multi-step, toxic POCl₃ usage |
| SNAr Reaction | 135°C in DMSO, 24 hours | K₂CO₃ | 65–72% | Transition-metal-free, one-pot synthesis | Long reaction time, high temperature |
| Direct Amination | Reflux in isopropanol | None | 75–82% | Simple, high yield | Requires chlorinated intermediate |
Optimization Strategies and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
-
Iodine : Facilitates oxidative cyclization by generating reactive iodine intermediates.
-
K₂CO₃ : Deprotonates o-tolylamine, enhancing its nucleophilicity in SNAr reactions.
Structural and Spectral Characterization
2-(o-Tolyl)quinazolin-4-amine exhibits the following properties:
-
Molecular Formula : C₁₅H₁₃N₃
-
Molecular Weight : 235.29 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.96 (s, 1H, NH), 8.76–7.23 (m, aromatic protons), 2.40 (s, 3H, CH₃).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aromatic amine group at the 4-position participates in nucleophilic substitution (SAr) reactions. For example:
-
Reaction with Electrophiles :
Example :
Electrophilic Aromatic Substitution
The o-tolyl group undergoes electrophilic substitution at the ortho and para positions relative to the methyl group. Common reactions include:
| Reaction Type | Reagents | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 or C5 of o-tolyl | Nitrothis compound |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C3 or C5 of o-tolyl | Halothis compound |
| Sulfonation | H₂SO₄/SO₃ | C5 of o-tolyl | Sulfonated derivative |
Cross-Coupling Reactions
The quinazolinone core facilitates transition-metal-catalyzed cross-coupling:
-
Buchwald-Hartwig Amination :
Example :
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Biological Activity-Driven Modifications
This compound derivatives are tailored for pharmacological applications:
-
Kinase Inhibition : Introduction of S-alkyl groups at the 2-position enhances dual EGFR/VEGFR-2 inhibition (IC₅₀: 0.06–1.2 µM) .
-
Antiviral Activity : Substituents at C2 (e.g., trifluoromethyl) improve SARS-CoV-2 M inhibition (IC₅₀: ~1.4 µM) .
Stability and Reactivity Trends
-
pH Sensitivity : The amine group protonates below pH 4, increasing solubility in aqueous media .
-
Thermal Stability : Decomposes above 250°C without melting .
Comparative Reaction Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Copper-catalyzed coupling | Cu(OAc)₂, anisole, MW, 20 min | 70–90 | |
| SAr alkylation | K₂CO₃, DMF, 80°C, 6 h | 65–85 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 50–60 |
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Quinazoline derivatives, including Quinazolin-4-yl-o-tolyl-amine, have shown promising anticancer properties. Research indicates that these compounds can inhibit key proteins involved in cancer cell proliferation and survival. For instance, specific derivatives have been identified as dual inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in drug resistance mechanisms in cancer therapy .
1.2 Antiviral Properties
Recent studies have identified quinazoline derivatives as potential inhibitors of SARS-CoV-2 main protease (M pro), crucial for viral replication. For example, a study reported the development of quinazolin-4-one-based nonpeptidic inhibitors that exhibited significant antiviral activity against SARS-CoV-2, suggesting that this compound could be explored for similar applications .
1.3 Other Therapeutic Uses
Beyond anticancer and antiviral properties, quinazoline derivatives are also noted for their anti-inflammatory, antimicrobial, and neuroprotective effects. They have been investigated for their potential use in treating conditions such as inflammation and neurodegenerative diseases .
Biological Research Applications
2.1 Molecular Interaction Studies
This compound serves as a valuable tool in studying cellular processes and molecular interactions. It can be utilized to probe the mechanisms of action of various biological pathways, particularly those involving enzyme inhibition or receptor modulation.
2.2 Drug Development
The compound is frequently used as a building block in the synthesis of novel pharmacological agents. Its unique structural features allow researchers to modify it to create new derivatives with enhanced biological activity or specificity against targeted diseases .
Industrial Applications
3.1 Material Science
In addition to its biological applications, this compound is being explored for its potential in developing new materials and chemical processes. Its properties may contribute to advancements in fields such as polymer science and nanotechnology.
Comparative Analysis with Related Compounds
| Compound Name | Main Applications | Notable Properties |
|---|---|---|
| Quinazolinone Derivatives | Anticancer, antimicrobial | Broad spectrum of biological activity |
| Quinazoline Derivatives | Antiviral, anti-inflammatory | Diverse pharmacological profiles |
| Quinazolin-4-ylo-tolyl-amine | Anticancer, antiviral | Unique substitution pattern |
Mechanism of Action
The mechanism of action of Quinazolin-4-yl-o-tolyl-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Substitution at C2 (e.g., Qa–Qd) versus C6 () modulates target selectivity. For instance, C6-aryl derivatives show Clk kinase inhibition, while C2-aryl analogs are explored for tubulin binding .
- Electron-Donating Groups : Methoxy groups (Qd) improve solubility and enhance interactions with hydrophobic enzyme pockets, whereas halogenation (e.g., fluoro in ) increases metabolic stability .
- Amine vs.
Pharmacokinetic and Toxicity Considerations
- Solubility: Methoxy-rich analogs (Qd) show improved aqueous solubility compared to nonpolar substituents like phenyl (Qa) .
- Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, enhancing half-life .
- Toxicity : Thiophene-containing analogs () may pose hepatotoxicity risks due to thiophene bioactivation, whereas o-tolyl groups are generally well-tolerated in drug candidates .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for Quinazolin-4-yl-o-tolyl-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminobenzonitrile derivatives with substituted benzaldehydes or ketones. For example, hydrogenation of intermediates using sodium hydride in dry solvents under reflux (15–24 hours) has been reported, followed by purification via column chromatography . Optimizing stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (80–120°C) can enhance yields. Monitoring reaction progress via TLC or HPLC is critical to minimize side products.
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is indispensable for confirming substituent positions and ring connectivity. Mass spectrometry (HR-MS) validates molecular weight, while IR spectroscopy identifies functional groups like NH stretches (3200–3400 cm⁻¹). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. How can researchers design preliminary biological assays to evaluate the anti-inflammatory potential of this compound analogs?
- Methodological Answer : Use in vitro models such as lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Compare IC₅₀ values against reference drugs like dexamethasone. Ensure dose-response studies (1–100 μM) and cytotoxicity assays (e.g., MTT) to confirm selectivity .
Advanced Research Questions
Q. How can contradictory data on the anti-proliferative activity of this compound derivatives be resolved across different cell lines?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability or metabolic stability. Conduct comparative studies using isogenic cell lines (e.g., p53 wild-type vs. null) to isolate genetic factors. Validate findings with orthogonal assays (e.g., apoptosis via Annexin V/PI staining and caspase-3 activation) .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Employ 3D-QSAR models (e.g., CoMFA or CoMSIA) using steric, electrostatic, and hydrophobic descriptors derived from aligned molecular frameworks. Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets. Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., EGFR or COX-2) can rationalize binding modes .
Q. What strategies mitigate challenges in synthesizing halogenated this compound derivatives for enhanced pharmacokinetic properties?
- Methodological Answer : Halogenation (e.g., Cl or F) at the ortho-tolyl group often requires electrophilic substitution under controlled conditions (e.g., NCS in AcOH). Protect the quinazoline NH with acetyl groups to prevent side reactions. Post-functionalization via Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups while preserving core reactivity .
Q. How can researchers address low aqueous solubility in this compound derivatives during formulation studies?
- Methodological Answer : Introduce polar substituents (e.g., morpholine or PEG chains) to the o-tolyl group. Use salt formation (e.g., HCl or mesylate salts) or nanoformulation techniques (liposomes or cyclodextrin inclusion complexes). Assess solubility via shake-flask method and validate stability under physiological pH (1.2–7.4) .
Data Contradiction Analysis
Q. Why do some studies report this compound derivatives as dual-acting (e.g., analgesic and anti-inflammatory), while others observe single-target activity?
- Methodological Answer : Variations in assay design (e.g., peripheral vs. central nervous system models) and dosing regimens (acute vs. chronic) influence observed dual activity. Use knockout animal models (e.g., COX-2⁻/⁻ mice) to dissect mechanistic pathways. Cross-validate with receptor-binding assays (e.g., μ-opioid or adenosine A₂A receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
